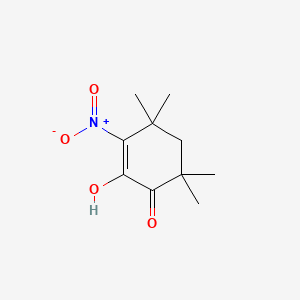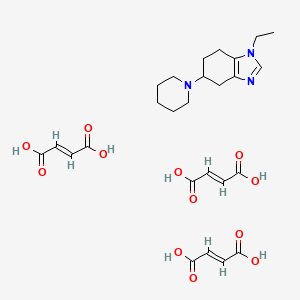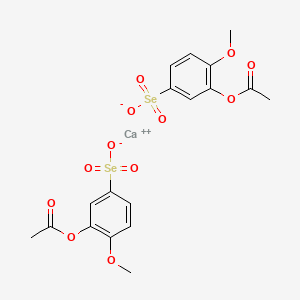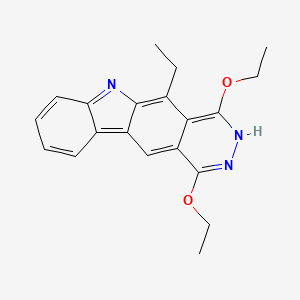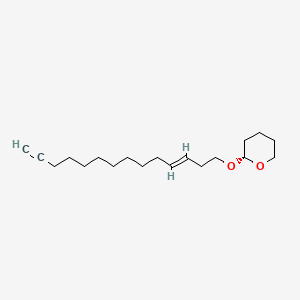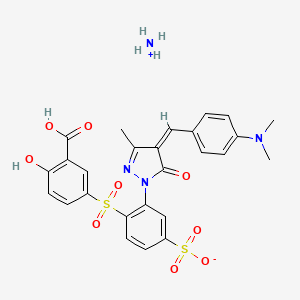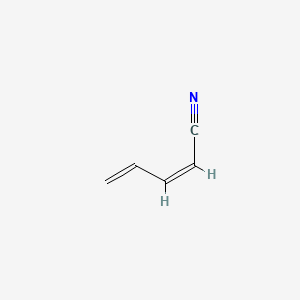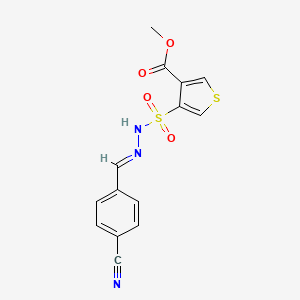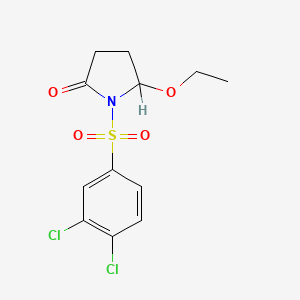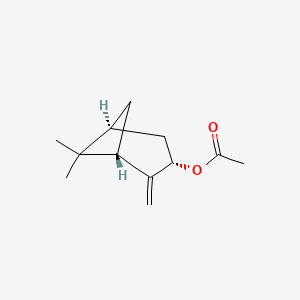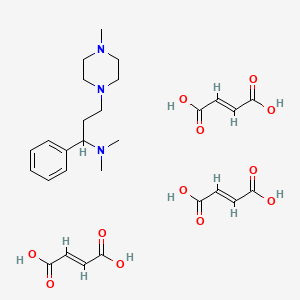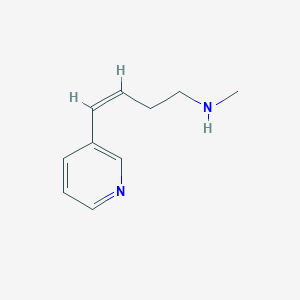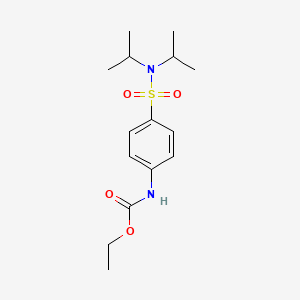
Carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester is an organic compound with the molecular formula C14H19ClFN3O5S . It is a white solid at room temperature and has certain solubility in organic solvents . This compound is part of the carbamate family, which are esters of carbamic acids .
Preparation Methods
The synthesis of carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester typically involves the reaction of the corresponding amine with carbon dioxide in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the product.
Chemical Reactions Analysis
Carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester can be compared with other similar compounds, such as:
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a similar structure but different substituents, leading to different chemical and biological properties.
Ethyl carbamate: Another ester of carbamic acid, but with different substituents and applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties and applications.
Properties
CAS No. |
81865-22-7 |
|---|---|
Molecular Formula |
C15H24N2O4S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl N-[4-[di(propan-2-yl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C15H24N2O4S/c1-6-21-15(18)16-13-7-9-14(10-8-13)22(19,20)17(11(2)3)12(4)5/h7-12H,6H2,1-5H3,(H,16,18) |
InChI Key |
VHUCHXXRSPIICR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


